REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[N+:10]([CH3:13])([O-:12])=[O:11].C[O-].[Na+].C(O)(=O)C.C(OC(=O)C)(=O)C>C1(C)C=CC=CC=1.CO>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:13][N+:10]([O-:12])=[O:11])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
461 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
solution
|
Quantity
|
107.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.596 mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
205 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
ice water
|
Quantity
|
725 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was subsequently stirred at 0 to 5° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
to rise to 7° C
|
Type
|
CUSTOM
|
Details
|
was removed by distillation at 100 mbar
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 50° C.
|
Type
|
STIRRING
|
Details
|
stirred for 15 h at this temperature
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted with alkaline water (pH 8.5)
|
Type
|
CONCENTRATION
|
Details
|
After concentration at 10 mbar, 74.8 g of the title compound in form of a yellow solid
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[N+:10]([CH3:13])([O-:12])=[O:11].C[O-].[Na+].C(O)(=O)C.C(OC(=O)C)(=O)C>C1(C)C=CC=CC=1.CO>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:13][N+:10]([O-:12])=[O:11])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
461 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
solution
|
Quantity
|
107.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.596 mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
205 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
ice water
|
Quantity
|
725 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was subsequently stirred at 0 to 5° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
to rise to 7° C
|
Type
|
CUSTOM
|
Details
|
was removed by distillation at 100 mbar
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 50° C.
|
Type
|
STIRRING
|
Details
|
stirred for 15 h at this temperature
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted with alkaline water (pH 8.5)
|
Type
|
CONCENTRATION
|
Details
|
After concentration at 10 mbar, 74.8 g of the title compound in form of a yellow solid
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |